N1,N4-dimethylbenzene-1,4-diamine dihydrochloride
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Overview
Description
N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and both amino groups are further substituted with methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of N,N-dimethylbenzene-1,4-diamine with hydrochloric acid. The process typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form N,N-dimethylbenzene-1,4-diamine.
Hydrochlorination: N,N-dimethylbenzene-1,4-diamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N4-dimethylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N1,N4-dimethylbenzene-1,4-diamine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons. These interactions are crucial in its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties.
N,N-dimethylbenzene-1,2-diamine: Another isomer with different substitution positions.
N,N-dimethylbenzene-1,3-diamine: An isomer with amino groups at the 1 and 3 positions.
Uniqueness
N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise chemical behavior and stability .
Properties
CAS No. |
10541-30-7 |
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Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
InChI Key |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Purity |
95 |
Related CAS |
99-98-9 (Parent) |
Origin of Product |
United States |
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